2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide
Overview
Description
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a tetrahydroquinoline moiety with a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Tetrahydroquinoline: Starting with an aniline derivative, the tetrahydroquinoline ring is formed through a Pictet-Spengler reaction.
Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine group.
Final Coupling: The final step involves coupling the tetrahydroquinoline derivative with the sulfonamide under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydroquinoline ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Quinoline derivatives: Compounds like chloroquine, used as antimalarials.
Tolyl derivatives: Compounds with similar aromatic structures.
Uniqueness
The uniqueness of 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide lies in its combined structural features, which may offer distinct biological activities and chemical reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methyl-N-(3-methylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-5-10-21(15-17)25-30(28,29)23-16-20(13-12-18(23)2)24(27)26-14-6-9-19-8-3-4-11-22(19)26/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXJRUKEFAQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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